(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
The target compound features a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a 4-(4-fluorophenyl)-1H-pyrrole moiety via a methanone bridge. This spirocyclic system is known for its conformational rigidity, which enhances binding selectivity in pharmacological contexts .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-15-3-1-13(2-4-15)14-11-16(20-12-14)17(22)21-7-5-18(6-8-21)23-9-10-24-18/h1-4,11-12,20H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBDCZJXQNOPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone , also known by its CAS number 125971-95-1, is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 654.81 g/mol . The structure features a pyrrole ring and a spirocyclic moiety, which are known to influence biological interactions.
Research indicates that this compound exhibits significant activity as a σ1 receptor ligand , which is implicated in various neurological functions and disorders. The σ1 receptor is associated with neuroprotection, modulation of neurotransmitter release, and has been linked to the treatment of depression and anxiety disorders.
Affinity Studies
In a study evaluating similar compounds, it was found that derivatives of the spirocyclic structure showed high affinity for σ1 receptors, with some compounds exhibiting values as low as 5.4 nM , indicating potent binding capabilities . This suggests that the target compound may have comparable or enhanced affinity due to its structural characteristics.
Study 1: Neuroprotective Effects
A notable study investigated the neuroprotective effects of compounds similar to this compound in models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, potentially through σ1 receptor activation .
Study 2: Antidepressant Activity
Another research effort focused on the antidepressant-like effects of related spirocyclic compounds in animal models. The findings suggested that these compounds could significantly reduce depressive behaviors, likely through modulation of serotonin and norepinephrine pathways .
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-Cancer Properties :
- Research indicates that compounds with similar structural motifs have shown promise in anti-cancer applications. For instance, derivatives of pyrrole have been linked to inhibiting tumor growth through various mechanisms, including apoptosis and cell cycle arrest .
-
Anti-Inflammatory Activity :
- The compound's potential to modulate inflammatory pathways could be explored further. Compounds with heterocyclic structures often exhibit anti-inflammatory properties, making this compound a candidate for drug development targeting inflammatory diseases .
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Neuroprotective Effects :
- Preliminary studies suggest that derivatives of pyrrole can provide neuroprotective benefits. The ability to cross the blood-brain barrier due to its lipophilic nature may enhance its therapeutic efficacy in neurodegenerative conditions .
Synthesis Techniques
The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrrole ring through cyclization reactions involving appropriate precursors.
- Step 2 : Introduction of the fluorophenyl group via electrophilic substitution reactions.
- Step 3 : Construction of the spirocyclic structure through advanced coupling techniques .
Analytical Techniques
To ensure the purity and structural integrity of synthesized compounds, various analytical methods are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for elucidating the structure and confirming the presence of functional groups.
- Infrared (IR) Spectroscopy : Helps identify characteristic absorption bands associated with specific functional groups.
- High Performance Liquid Chromatography (HPLC) : Essential for assessing purity levels and separating components during synthesis .
Case Study 1: Anti-Cancer Activity
A study evaluated a series of pyrrole derivatives, including those structurally related to this compound, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by oxidative stress pathways .
Case Study 2: Neuroprotective Effects
In another investigation, researchers reported that compounds with similar frameworks exhibited neuroprotective properties in models of oxidative stress-induced neuronal damage. The study highlighted the importance of structural modifications in enhancing bioactivity .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs are summarized in Table 1.
Table 1: Structural and Functional Comparison of Spiroazetidine Derivatives
*Calculated based on molecular formula.
Key Observations:
- The target compound’s pyrrole ring may offer improved π-π stacking interactions in receptor binding compared to oxadiazole or benzyl groups .
- Spiroazetidine Modifications: Quinoline-based derivatives (e.g., ) demonstrate the versatility of the spiroazetidine core in targeting enzymes, though their synthesis yields are lower (14.2%) compared to sulfonamide-linked analogs (95% in ).
- Pharmacological Profiles: Compound 12a shows selective σ2 receptor agonism with anti-melanoma activity, suggesting that the target compound’s pyrrole moiety could similarly modulate receptor specificity.
Structure-Activity Relationships (SAR)
- Spiroazetidine Rigidity: The 1,4-dioxa-8-azaspiro[4.5]decane core enhances metabolic stability compared to non-spirocyclic piperazines .
- Fluorine Positioning : Para-fluorine on phenyl rings (e.g., ) improves bioavailability and target affinity compared to ortho/meta substitutions .
- Heterocyclic Linkers: Pyrrole (target compound) vs. oxadiazole () or quinoline () alters electron distribution and hydrogen-bonding capacity, impacting receptor engagement.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis of pyrrole-spiro hybrid compounds typically involves multi-step reactions, including cyclization, acylation, and coupling. For example, a related pyrrole derivative was synthesized via refluxing with chloranil in xylene (25–30 hours), followed by purification via recrystallization from methanol . Key parameters to optimize include:
- Solvent selection : High-boiling solvents (e.g., xylene) enhance cyclization efficiency.
- Catalyst use : Oxidizing agents like chloranil improve aromaticity in pyrrole rings.
- Purification : Recrystallization from polar solvents (methanol/ethanol) ensures high purity.
Yield improvements may require adjusting stoichiometry (e.g., 1.4 mmol chloranil per 1 mmol precursor) or reaction time .
Advanced: How can computational methods predict the environmental fate and biodegradation pathways of this compound?
Answer:
Environmental fate studies require integrating quantitative structure-activity relationship (QSAR) models and experimental data. Key steps include:
Physicochemical property analysis : Calculate logP, solubility, and persistence using tools like EPI Suite .
Biotransformation prediction : Use software (e.g., Meteor Nexus) to simulate microbial degradation pathways.
Ecotoxicity assessment : Cross-reference with databases (e.g., ECOTOX) to evaluate impacts on aquatic/terrestrial organisms.
Experimental validation via HPLC-MS can identify degradation byproducts under simulated environmental conditions (e.g., UV exposure, pH variation) .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~383.16 g/mol).
- X-ray crystallography : Resolves spirocyclic conformation and dihedral angles (e.g., spiro[4.5]decan-8-yl methanone bond angles ~109.5°) .
- IR spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹).
Advanced: How should researchers design experiments to resolve contradictory bioactivity data across different assays?
Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, concentration ranges). A split-plot design is recommended:
- Primary factors : Compound concentration, incubation time.
- Secondary factors : Cell type (e.g., HEK293 vs. HeLa), solvent controls (DMSO vs. ethanol).
- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to isolate variable effects.
For example, applied this design to evaluate trellis systems in plant studies, demonstrating reproducibility across replicates .
Advanced: What strategies guide structure-activity relationship (SAR) studies targeting the spiro and pyrrole moieties?
Answer:
Analog synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects.
Spiro ring modification : Test 1,4-dioxa-8-azaspiro[4.5]decan-8-yl vs. non-oxygenated spiro systems to evaluate steric/electronic contributions.
Bioassay correlation : Compare in vitro binding affinity (e.g., kinase inhibition) with computational docking scores (AutoDock Vina).
highlights similar SAR approaches for spiro-dione derivatives .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 1–4 weeks.
- Analytical monitoring : Use HPLC to track degradation products.
- Kinetic modeling : Calculate half-life (t₁/₂) via Arrhenius equation for shelf-life extrapolation.
’s safety data for related pyrroles suggests storage at 2–8°C in inert atmospheres to prevent hydrolysis .
Advanced: What mechanistic approaches elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Answer:
Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified proteins.
Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
Cryo-EM/X-ray co-crystallization : Resolve binding poses at atomic resolution (e.g., fluorophenyl-pyrrole stacking in hydrophobic pockets).
’s crystallographic data on analogous compounds provides a template for target engagement analysis .
Advanced: How to design a risk assessment framework for environmental release during preclinical studies?
Answer:
Adopt the INCHEMBIOL project framework :
Source identification : Quantify synthetic byproducts via LC-MS.
Compartmental distribution : Model air/water/soil partitioning using fugacity equations.
Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna).
Regulatory alignment : Compare results with REACH/EPA guidelines for persistence, bioaccumulation, and toxicity (PBT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
